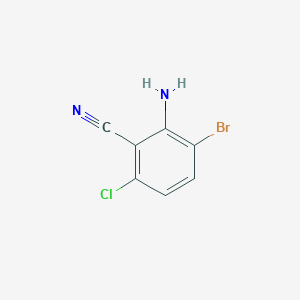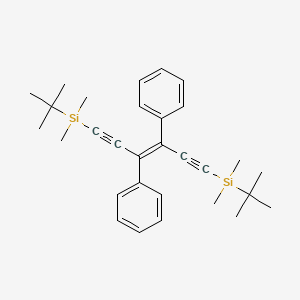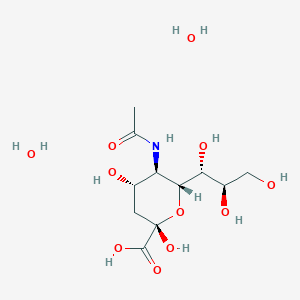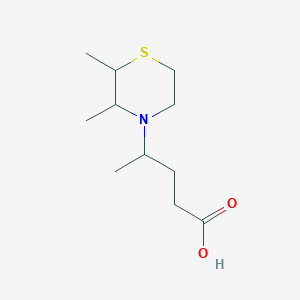
4-(2,3-Dimethylthiomorpholin-4-yl)pentanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(2,3-Dimethylthiomorpholin-4-yl)pentanoic acid is an organic compound that belongs to the class of carboxylic acids It is characterized by the presence of a thiomorpholine ring substituted with two methyl groups and a pentanoic acid chain
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,3-Dimethylthiomorpholin-4-yl)pentanoic acid typically involves the reaction of thiomorpholine derivatives with appropriate alkylating agents. One common method includes the alkylation of 2,3-dimethylthiomorpholine with a suitable pentanoic acid derivative under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process can be optimized for higher yields and purity by employing advanced techniques such as continuous flow reactors and automated synthesis systems. The use of high-purity reagents and stringent quality control measures ensures the consistency and reliability of the final product.
化学反应分析
Types of Reactions
4-(2,3-Dimethylthiomorpholin-4-yl)pentanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and reaction conditions.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Substitution: The thiomorpholine ring can undergo substitution reactions with electrophiles, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Electrophiles like alkyl halides and acyl chlorides can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols or aldehydes. Substitution reactions can lead to a variety of functionalized thiomorpholine derivatives.
科学研究应用
4-(2,3-Dimethylthiomorpholin-4-yl)pentanoic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of 4-(2,3-Dimethylthiomorpholin-4-yl)pentanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context of use.
相似化合物的比较
Similar Compounds
- 4-Cyano-4-(phenylcarbonothioylthio)pentanoic acid
- 2-(Thiomethylene)-4-Methylpentanoic Acid
Uniqueness
4-(2,3-Dimethylthiomorpholin-4-yl)pentanoic acid is unique due to its specific structural features, such as the presence of a thiomorpholine ring with two methyl groups and a pentanoic acid chain. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
属性
分子式 |
C11H21NO2S |
|---|---|
分子量 |
231.36 g/mol |
IUPAC 名称 |
4-(2,3-dimethylthiomorpholin-4-yl)pentanoic acid |
InChI |
InChI=1S/C11H21NO2S/c1-8(4-5-11(13)14)12-6-7-15-10(3)9(12)2/h8-10H,4-7H2,1-3H3,(H,13,14) |
InChI 键 |
LXNYTELLQRYQOH-UHFFFAOYSA-N |
规范 SMILES |
CC1C(SCCN1C(C)CCC(=O)O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


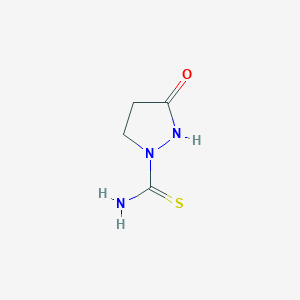
![1-Piperazinecarboxylic acid, 3-(hydroxymethyl)-4-[[[3-(1H-pyrrol-1-yl)phenyl]amino]carbonyl]-, 1,1-dimethylethyl ester](/img/structure/B12857102.png)

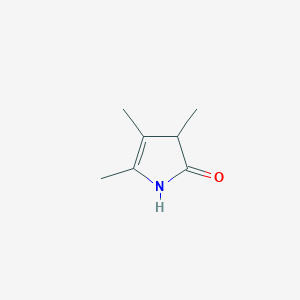
![6-Aminobenzo[d]oxazol-5-ol](/img/structure/B12857116.png)
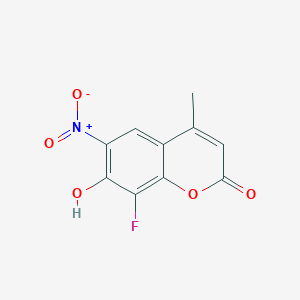
![6-Chloro-2'-(pyrrolidine-3-carbonyl)-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B12857121.png)
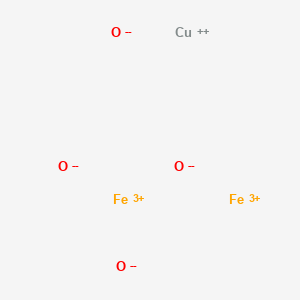
![6-Hydroxy-3-methylbenzo[b]thiophene-2-carboxylic acid](/img/structure/B12857128.png)
![[2,2'-Binaphtho[2,3-d]oxazole]-4,4',9,9'-tetraone](/img/structure/B12857130.png)
![2-(4-Aminobenzo[d]oxazol-2-yl)acetic acid](/img/structure/B12857133.png)
